2-Bromo-3-phenylnaphthalene

描述

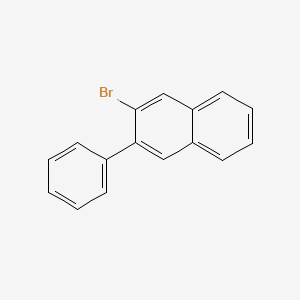

2-Bromo-3-phenylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a bromine atom at the second position and a phenyl group at the third position of the naphthalene ring. This compound is a white crystalline solid and is commonly used in various fields such as medical research, environmental research, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-phenylnaphthalene can be achieved through several methods. One common method involves the bromination of 3-phenylnaphthalene using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile at elevated temperatures. Another method involves the Suzuki–Miyaura coupling reaction, where 2-bromonaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 2-Bromo-3-phenylnaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-phenylnaphthalene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

Reduction: Reagents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

Substitution: Products include various substituted naphthalenes.

Oxidation: Major products are naphthoquinones.

Reduction: The primary product is 3-phenylnaphthalene.

科学研究应用

Scientific Research Applications

2-Bromo-3-phenylnaphthalene has been utilized across various scientific fields:

Medicinal Chemistry

- Anticancer Properties: Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Namalwa (Lymphoma) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | DNA damage response |

Studies have shown that it induces apoptosis in lymphoma cells and affects cellular signaling pathways related to cancer progression .

- The compound modulates enzyme activities and may interact with DNA, influencing gene expression. Its potential anti-inflammatory effects have also been explored, showing a reduction in pro-inflammatory cytokines in macrophages .

Materials Science

- Used as an intermediate in synthesizing polymers and dyes, contributing to advancements in material properties and functionalities.

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human Burkitt’s lymphoma cells using the CellTiterGlo assay. Results indicated significant dose-dependent responses leading to cell death via apoptosis.

Case Study 2: Interaction with SIRT Proteins

Research focused on the interaction of this compound with SIRT proteins involved in stress responses. It was found to selectively inhibit SIRT2, leading to hyper-acetylation of α-tubulin, which impacted cell viability and proliferation .

作用机制

The mechanism of action of 2-Bromo-3-phenylnaphthalene involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

2-Bromonaphthalene: Lacks the phenyl group, making it less versatile in certain reactions.

3-Phenylnaphthalene: Lacks the bromine atom, affecting its reactivity in substitution reactions.

2-Bromo-1-phenylnaphthalene: Similar structure but with the phenyl group at a different position, leading to different chemical properties

Uniqueness: 2-Bromo-3-phenylnaphthalene is unique due to the specific positioning of the bromine atom and the phenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where both the bromine and phenyl functionalities are required .

生物活性

2-Bromo-3-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is characterized by a naphthalene backbone with a bromine atom and a phenyl substituent, which influences its chemical reactivity and biological interactions. Research into its biological activity has primarily focused on its potential therapeutic properties, including anticancer and anti-inflammatory effects, as well as its interactions with various biomolecules.

- Molecular Formula : C14H11Br

- Molecular Weight : 283.17 g/mol

- Structure : The compound consists of a naphthalene core with a bromine atom at one position and a phenyl group at another, contributing to its unique reactivity profile.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The compound may modulate enzyme activities, impacting various metabolic pathways.

- Cellular Signaling : It can alter cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

- DNA Interaction : There is evidence suggesting that it may interact with DNA, influencing gene expression and cellular responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies using human Burkitt’s lymphoma cells (Namalwa), it was noted that the compound induced apoptosis, evidenced by the increased presence of annexin V-positive cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Namalwa (Lymphoma) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | DNA damage response |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored:

- Cytokine Modulation : In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of this compound on cancer cells revealed significant dose-dependent responses leading to cell death via apoptosis. The study utilized the CellTiterGlo assay to quantify viable cells after treatment with varying concentrations of the compound .

- Mechanistic Insights : Another investigation focused on the interaction of this compound with SIRT proteins, which are involved in cellular stress responses and aging. The results indicated that the compound selectively inhibited SIRT2, leading to hyper-acetylation of α-tubulin and subsequent effects on cell viability .

常见问题

Q. Basic: What are standard synthetic routes for preparing 2-bromo-3-phenylnaphthalene?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized naphthalene scaffold. For example:

- Direct Bromination : Use electrophilic brominating agents like N-bromosuccinimide (NBS) with catalysts (e.g., FeCl₃ or AlCl₃) to introduce bromine at the desired position. Reaction conditions (solvent, temperature) must be optimized to avoid over-bromination .

- Directed Bromination : Pre-install a directing group (e.g., -OCH₃) on the naphthalene ring to enhance regioselectivity. After bromination, remove the directing group via hydrolysis or reduction .

Key Considerations : Monitor reaction progress using TLC or GC-MS to confirm product purity and regiochemistry .

Q. Advanced: How to resolve regioselectivity challenges during bromination of 3-phenylnaphthalene derivatives?

Methodological Answer:

Regioselectivity can be controlled via:

- Steric and Electronic Effects : Electron-donating groups (EDGs) at the 3-position (e.g., phenyl) direct bromination to adjacent positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states favoring bromination at the 2-position. For example, AlCl₃ coordinates with the naphthalene π-system, directing Br⁺ to the less hindered site .

Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. Basic: What toxicity studies are recommended for this compound?

Methodological Answer:

Follow OECD guidelines for acute and chronic toxicity:

- In Vivo Models : Administer the compound to rodents via oral, dermal, or inhalation routes. Track systemic effects (hepatic, renal, respiratory) over 14–90 days .

- Dose-Response Analysis : Establish LD₅₀ and NOAEL (No Observed Adverse Effect Level) using log-dose increments. Include control groups to isolate compound-specific effects .

Data Collection : Use histopathology, serum biomarkers (e.g., ALT for liver damage), and body weight monitoring .

Q. Advanced: How to interpret conflicting data in toxicity studies (e.g., hepatic vs. renal effects)?

Methodological Answer:

- Systematic Review : Cross-validate results across species (rats vs. mice) and exposure routes. For example, hepatic toxicity in mice via inhalation may not replicate in oral studies with rats .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to isolate organ-specific metabolic pathways. LC-MS/MS can identify toxic metabolites (e.g., brominated quinones) responsible for organ damage .

- Statistical Adjustments : Apply Bayesian meta-analysis to reconcile discrepancies, accounting for covariates like genetic variability or diet .

Q. Basic: What analytical methods are used to characterize this compound?

Methodological Answer:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts to known brominated naphthalenes (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution EI-MS to confirm molecular ion ([M]⁺) and isotopic patterns (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. Advanced: How to optimize Suzuki-Miyaura cross-coupling with this compound?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates. Additives like Cs₂CO₃ enhance transmetallation efficiency .

- Solvent Optimization : Employ toluene/water biphasic systems to improve aryl boronic acid solubility. Microwave-assisted heating (100–120°C) reduces reaction time .

- Workflow : Monitor coupling efficiency via MALDI-TOF or in situ IR spectroscopy .

Q. Advanced: How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under reported conditions while controlling variables (e.g., reagent purity, moisture levels).

- Sensitivity Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) affecting yield .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict optimal conditions based on electronic parameters (Hammett constants) .

Q. Basic: What are key applications of this compound in materials science?

Methodological Answer:

- Organic Electronics : Serve as a precursor for phosphorescent OLEDs via Pd-catalyzed cross-coupling to form extended π-conjugated systems .

- Liquid Crystals : Functionalize with alkoxy chains to modulate mesomorphic properties. Differential scanning calorimetry (DSC) confirms phase transitions .

Q. Advanced: How to mitigate photodegradation in this compound-based materials?

Methodological Answer:

- Stabilizers : Incorporate UV absorbers (e.g., benzotriazoles) into the material matrix.

- Structural Modification : Replace bromine with less labile substituents (e.g., trifluoromethyl) or encapsulate in polymer matrices (e.g., PMMA) .

- Accelerated Aging Tests : Expose materials to UV light (λ = 365 nm) and monitor degradation via FTIR or Raman spectroscopy .

属性

IUPAC Name |

2-bromo-3-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQSRRFKYLCYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477104 | |

| Record name | 2-Bromo-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610284-27-0 | |

| Record name | 2-Bromo-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。